molecular formula C18H24N2O B3854819 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide

4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide

Número de catálogo B3854819
Peso molecular: 284.4 g/mol
Clave InChI: XPDOUZZWFXOJRA-CPNJWEJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide, also known as SCH772984, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer treatment. This compound was first synthesized in 2012 and has since been the focus of numerous scientific studies.

Mecanismo De Acción

4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide inhibits ERK1/2 by binding to the ATP-binding pocket of the proteins, preventing them from phosphorylating downstream targets. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has been shown to be highly selective for ERK1/2, with minimal inhibition of other kinases.
Biochemical and Physiological Effects
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has been shown to have potent antitumor activity in vitro and in vivo. It has been found to be effective against various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide is its high selectivity for ERK1/2, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its potency can vary depending on the cell type and context, which can complicate its use in different experimental settings.

Direcciones Futuras

There are several future directions for the research and development of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide. One area of focus is the identification of biomarkers that can predict the response to 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide in different types of cancer. This can help to identify patients who are most likely to benefit from treatment and optimize treatment regimens. Another area of interest is the development of more potent and selective ERK1/2 inhibitors that can overcome the limitations of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide. Finally, the combination of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide with other targeted therapies, chemotherapy, or immunotherapy is an area of active investigation, with the potential to improve treatment outcomes for cancer patients.
Conclusion
In conclusion, 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide is a promising small molecule inhibitor with potent antitumor activity against various types of cancer. Its high selectivity for ERK1/2 makes it an attractive candidate for cancer therapy, and its potential for combination therapy further enhances its clinical utility. While there are limitations to its use in laboratory experiments, ongoing research and development of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide hold promise for improving cancer treatment outcomes in the future.

Aplicaciones Científicas De Investigación

4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has been extensively studied for its potential application in cancer treatment. It has been found to be a potent inhibitor of ERK1/2, which are proteins involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Overactivation of ERK1/2 has been implicated in various types of cancer, making it an attractive target for cancer therapy.

Propiedades

IUPAC Name

4-tert-butyl-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-18(2,3)16-11-9-15(10-12-16)17(21)20-19-13-14-7-5-4-6-8-14/h4-5,9-14H,6-8H2,1-3H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDOUZZWFXOJRA-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-[(E)-cyclohex-3-en-1-ylmethylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide
Reactant of Route 2
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide
Reactant of Route 3
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide
Reactant of Route 4
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide
Reactant of Route 5
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide
Reactant of Route 6
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.